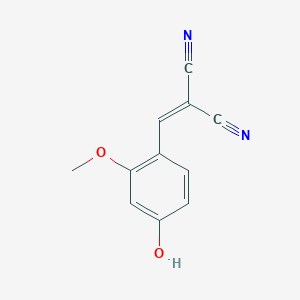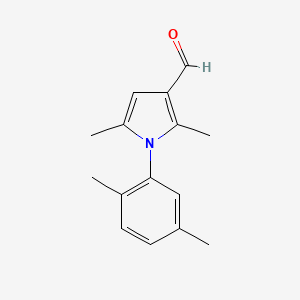
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile: is an organic compound with the molecular formula C11H8N2O2 . It is a derivative of benzylidene malononitrile, characterized by the presence of a hydroxy and methoxy group on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, biotechnology, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction between 4-hydroxy-2-methoxybenzaldehyde and malononitrile can be catalyzed by amine compounds or hydrotalcite-based catalysts .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using eco-friendly catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite . These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction is typically carried out in ethyl acetate as a solvent at 60°C, achieving high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile involves its interaction with molecular targets such as tyrosinase . The compound can bind to the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions with specific residues. This binding inhibits the enzyme’s activity, reducing melanin production in melanocytes .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong inhibitory activity against tyrosinase.
2-(4-Methylbenzylidene)malononitrile: Used in similar synthetic applications.
2-(2-Hydroxy-3-methoxybenzylidene)malononitrile: Another derivative with similar structural features.
Uniqueness: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its potential as a tyrosinase inhibitor and its utility in various synthetic applications .
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-[(4-hydroxy-2-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-5-10(14)3-2-9(11)4-8(6-12)7-13/h2-5,14H,1H3 |
InChI-Schlüssel |
VNAAILQGAUETDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)







![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)


phosphanium iodide](/img/structure/B13153147.png)
![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
